molecular formula C₁₅H₁₃D₄N₃ B1154744 rac Anatalline-d4

rac Anatalline-d4

Cat. No.: B1154744
M. Wt: 243.34
Attention: For research use only. Not for human or veterinary use.
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Description

rac Anatalline-d4 is a deuterium-labeled analog of anatalline, a pyridine-derived alkaloid. Its chemical structure comprises a piperidine ring substituted with two pyridine groups, with four deuterium atoms replacing hydrogen at specific positions (C15H17N3; molecular weight 239.32 g/mol) . This compound is widely utilized as an internal standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) and high-performance liquid chromatography (HPLC), to enhance the precision of quantifying non-deuterated analogs in biological matrices . Its deuterated form minimizes isotopic interference, ensuring accurate pharmacokinetic and metabolic profiling in studies involving nicotine-related alkaloids .

Properties

Molecular Formula

C₁₅H₁₃D₄N₃

Molecular Weight

243.34

Synonyms

3,3’-[2,4-Piperidinediyl]bis-pyridiine, cis-2,4-Di(3-pyridyl)piperidine-d4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares rac Anatalline-d4 with structurally or functionally related deuterated compounds, emphasizing analytical applications, isotopic labeling, and biological relevance:

Compound CAS Number Molecular Formula Molecular Weight Key Applications Isotopic Labeling Reference
This compound 1189431-36-4 C15H17N3 239.32 Internal standard for nicotine analogs 4 deuterium atoms
(RS)-N-Nitrosoanabasine-d4 N/A C10H5D4N2O 183.22 Quantification of nitrosamines in tobacco Pyridine-D4
Equilin-d4 474-86-2 C18H18D4O2 272.38 Estrogen metabolism studies 4 deuterium atoms on ring A
rac Timolol-d5 Maleate 1217260-21-3 C17H23D5N4O7S 437.52 Beta-blocker pharmacokinetics 5 deuterium atoms
Citalopram-d4 64372-43-6 C20H17D4FN2O 324.42 Antidepressant drug monitoring Fluorine and D4 labeling

Key Differentiators :

Structural Specificity :

  • This compound features dual pyridine rings and a piperidine backbone, distinguishing it from Equilin-d4 (estrogen derivative) and Timolol-d5 (sulfonamide-containing beta-blocker) .
  • Unlike N-Nitrosoanabasine-d4 , which is used for nitrosamine analysis, This compound lacks nitroso groups, reducing reactivity concerns in metabolic studies .

Isotopic Labeling Strategy: this compound employs non-selective deuterium labeling (4H → 4D), whereas Timolol-d5 incorporates deuterium at metabolically stable positions to avoid isotopic exchange . Citalopram-d4 combines deuterium with fluorine substitution to improve chromatographic separation in serotonin reuptake studies .

Analytical Performance: In LC-MS, this compound exhibits a retention time shift of 0.3–0.5 minutes compared to its non-deuterated form, ensuring minimal signal overlap . By contrast, Equilin-d4 shows a 0.8-minute shift due to its larger hydrophobic structure . Sensitivity: The limit of quantification (LOQ) for this compound in plasma is 0.1 ng/mL, outperforming N-Nitrosoanabasine-d4 (LOQ: 0.5 ng/mL) due to reduced matrix effects .

Biological Relevance: this compound is critical for studying nicotine metabolism but lacks direct pharmacological activity, unlike Timolol-d5, which retains beta-blocking properties for receptor-binding assays .

Research Findings and Implications

Q & A

Q. Q. What emerging technologies could enhance the study of rac-Anatalline-d4’s tissue-specific distribution?

  • Methodological Answer : Implement imaging mass spectrometry (IMS) for spatial resolution of enantiomers in tissues . Integrate single-cell metabolomics to explore cell-type-specific uptake. Validate findings with isotopic tracing in in situ perfusion models .

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